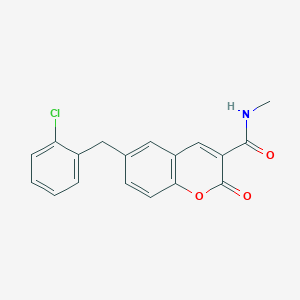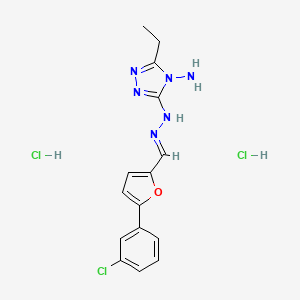
methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Vue d'ensemble
Description
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. MMBC is a member of the benzofuran class of compounds, which have been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
Antimicrobial Activity
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have been explored for their antimicrobial potential. Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of this compound, starting from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid. These derivatives exhibited antimicrobial activity against a range of Gram-positive cocci, Gram-negative rods, and yeasts, indicating their potential as antimicrobial agents (Krawiecka et al., 2012).
Potential in HIV Treatment
In the field of antiviral research, Mubarak et al. (2007) synthesized new benzofuran derivatives, which included ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates. These compounds displayed in vitro anti-HIV-1 and HIV-2 activities in human T-lymphocyte cultures. This research suggests the potential application of these compounds in HIV treatment (Mubarak et al., 2007).
Application in Organic Synthesis
From an organic chemistry perspective, Luo et al. (2005) used 5-hydroxy-3-methyl-3H-benzofuran-2-one, a related compound, as a starting material for preparing tetrahydrofurobenzofurans and dihydromethanobenzodioxepines. This work highlights the utility of benzofuran derivatives in the synthesis of complex organic structures, which could have further applications in pharmaceuticals and materials science (Luo et al., 2005).
Cancer Research
Xia et al. (2016) isolated a new benzofuran derivative, methyl 3-acetyl-7-hydroxy-6-methoxy-2-methylbenzofuran-4-carboxylate, from Nicotiana tabacum leaves. This compound showed moderate inhibitory activities on human cancer cell lines, suggesting its potential application in cancer research (Xia et al., 2016).
Synthesis of Benzofurans
Molchanov et al. (2013) studied the synthesis and isomerization of benzofurans, providing insights into the chemical properties and reactions of these compounds. Their research contributes to the understanding of benzofuran synthesis, which is relevant for the development of new materials and pharmaceuticals (Molchanov et al., 2013).
Propriétés
IUPAC Name |
methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-11(12(13)15-3)9-6-8(14-2)4-5-10(9)16-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAOZFBQSIAOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)



![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)
![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)


